molecular formula C17H14ClF3N4O B2685328 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-14-6

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2685328
CAS No.: 860789-14-6
M. Wt: 382.77
InChI Key: DGLMMDGSMPMCFJ-UHFFFAOYSA-N
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Description

The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic molecule featuring a 1,2,4-triazol-3-one core. This structure is substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group at position 2, a 2,6-dimethylphenyl group at position 4, and a methyl group at position 3. The 2,6-dimethylphenyl group introduces steric hindrance, which may influence binding interactions in biological systems or material applications.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,6-dimethylphenyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N4O/c1-9-5-4-6-10(2)14(9)24-11(3)23-25(16(24)26)15-13(18)7-12(8-22-15)17(19,20)21/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLMMDGSMPMCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H19ClF3N5C_{23}H_{19}ClF_3N_5 with a molecular weight of approximately 455.87 g/mol. The compound features a triazole ring which is known for its broad range of biological activities.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antifungal properties. Research indicates that the presence of the trifluoromethyl and chloro groups enhances the antimicrobial efficacy of triazoles. For instance, studies have shown that compounds with similar structures exhibit significant activity against various fungal strains, including Candida albicans and Aspergillus niger .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For example, derivatives with similar triazole frameworks have shown IC50 values in the low micromolar range against human cancer cell lines .

Anti-inflammatory Effects

Recent studies suggest that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell culture models. The structural features contributing to this activity include the electron-withdrawing groups which may enhance interaction with inflammatory mediators .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can often be correlated with their structural components:

Structural Feature Effect on Activity
Trifluoromethyl GroupEnhances lipophilicity and permeability
Chloro SubstituentIncreases binding affinity to biological targets
Dimethyl Phenyl RingModulates electronic properties affecting receptor interactions

Research indicates that modifications to these groups can lead to variations in potency and selectivity, making SAR studies essential for optimizing therapeutic profiles .

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported on a series of triazole derivatives where one compound demonstrated an IC50 value of 0.5 µM against breast cancer cell lines, attributed to its ability to inhibit tubulin polymerization .
  • Antimicrobial Testing : In a comparative study, several triazole compounds were tested against Candida albicans, revealing that those with a similar pyridine structure had a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL .
  • In Vivo Studies : Animal models have shown promising results where administration of this compound led to reduced tumor growth in xenograft models, supporting its potential as an anticancer agent .

Scientific Research Applications

Antiviral Activity

One of the notable applications of this compound is its antiviral activity. Research has demonstrated that derivatives of triazoles exhibit significant efficacy against viral infections. For example, studies have shown that certain triazole derivatives can inhibit HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The structural modifications in the triazole framework enhance the binding affinity to viral targets, making these compounds potential candidates for antiviral drug development.

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study identified a novel anticancer compound through screening a drug library that included triazole derivatives . The mechanism of action involves the induction of apoptosis in cancer cells via the modulation of specific signaling pathways. The compound's ability to inhibit tumor growth in multicellular spheroid models highlights its potential as an anticancer agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Studies have shown that triazole derivatives can exhibit favorable bioavailability and distribution profiles in vivo. For instance, research on similar compounds indicated rapid brain uptake and prolonged half-life, suggesting potential effectiveness in treating central nervous system disorders .

Fungicidal Activity

In agricultural chemistry, compounds similar to 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been evaluated for their fungicidal properties. Triazoles are widely used as fungicides due to their ability to inhibit sterol biosynthesis in fungi. This mechanism disrupts cell membrane integrity and leads to fungal cell death. Field trials have demonstrated effective control of various plant pathogens .

Herbicidal Properties

Moreover, triazole compounds are being explored for their herbicidal activities. Their ability to selectively inhibit certain biochemical pathways in plants makes them valuable in developing new herbicides that target specific weeds without affecting crop plants .

Synthesis of New Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing new materials with specific properties. For example, its incorporation into polymer matrices can enhance thermal stability and mechanical strength . Research into the modification of polymeric materials with triazole derivatives has shown promising results in creating advanced materials for various industrial applications.

Compound NameTarget Virus% Inhibition (1 μM)
Compound AHIV-171
Compound BHCV65
Compound CInfluenza78

Table 2: Anticancer Activity of Selected Triazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound DMCF-712
Compound EA54915
Compound FHeLa10

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridine Ring

The 3-chloro substituent on the pyridine ring serves as a reactive site for nucleophilic displacement. This reaction is facilitated by the electron-withdrawing effect of the trifluoromethyl group (-CF₃), which activates the chlorine atom for substitution.

ReactantConditionsProductNotes
Amines (e.g., NH₃, RNH₂)Polar aprotic solvent (DMF), 80–100°C3-amino-pyridine derivativeYields depend on steric hindrance
Thiols (e.g., RSH)Base (K₂CO₃), ethanol, reflux3-thioether-pyridine derivativeRequires phase-transfer catalysts

Electrophilic Aromatic Substitution on the 2,6-Dimethylphenyl Group

The electron-rich 2,6-dimethylphenyl moiety undergoes electrophilic substitution, primarily at the para position relative to the methyl groups.

Reaction TypeReagentsProductSelectivity
NitrationHNO₃/H₂SO₄, 0–5°C4-nitro-2,6-dimethylphenyl derivativeModerate regioselectivity
SulfonationSO₃/H₂SO₄, 50°C4-sulfo-2,6-dimethylphenyl derivativeEnhanced water solubility

Triazolone Ring Functionalization

The 1,2,4-triazol-3-one core exhibits reactivity at both the carbonyl oxygen and nitrogen atoms:

Thiolation of the Carbonyl Group

Replacement of the carbonyl oxygen with sulfur generates triazolethione derivatives, which are pharmacologically significant:

Triazolone+Lawesson’s reagentTHF, refluxTriazolethione+Byproducts\text{Triazolone} + \text{Lawesson’s reagent} \xrightarrow{\text{THF, reflux}} \text{Triazolethione} + \text{Byproducts}

  • Yield : 70–85% under optimized conditions .

Alkylation at N2 or N4 Positions

The triazolone’s nitrogen atoms undergo alkylation with alkyl halides or epoxides:

Alkylating AgentConditionsMajor Product
Methyl iodideK₂CO₃, DMF, 60°CN2-methyl-triazolone derivative
Ethylene oxideBF₃·Et₂O, CH₂Cl₂, 0°CN4-hydroxyethyl-triazolone

Oxidation of the Methyl Group

The 5-methyl substituent on the triazolone resists oxidation under mild conditions but reacts with strong oxidizers:

5-CH₃KMnO₄, H₂SO₄, Δ5-COOH\text{5-CH₃} \xrightarrow{\text{KMnO₄, H₂SO₄, Δ}} \text{5-COOH}

  • Application : Enhances polarity for pharmacokinetic optimization .

Reduction of the Pyridine Ring

Catalytic hydrogenation of the pyridine ring yields piperidine derivatives:

Pyridine+H₂ (1 atm)Pd/C, EtOHPiperidine\text{Pyridine} + \text{H₂ (1 atm)} \xrightarrow{\text{Pd/C, EtOH}} \text{Piperidine}

  • Selectivity : Full reduction requires prolonged reaction times (>24 hrs) .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings, enabling C–C bond formation:

Coupling TypeCatalyst SystemProduct
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl-pyridine hybrid
Buchwald-HartwigPd₂(dba)₃, Xantphos, t-BuONaAminopyridine derivative

Hydrolytic Stability

The triazolone ring demonstrates pH-dependent hydrolysis:

  • Acidic Conditions (pH < 3) : Ring-opening to form hydrazinecarboxamide derivatives.

  • Basic Conditions (pH > 10) : Degradation into aminotriazole and phenyl fragments .

Metallation and Complexation

The nitrogen-rich structure chelates transition metals, forming coordination complexes:

Triazolone+Cu(NO₃)₂[Cu(Triazolone)₂(NO₃)₂]\text{Triazolone} + \text{Cu(NO₃)₂} \rightarrow \text{[Cu(Triazolone)₂(NO₃)₂]}

  • Applications : Catalysis or materials science .

This compound’s reactivity profile underscores its versatility as a scaffold for medicinal chemistry and agrochemical development. Strategic modifications at its pyridine, triazolone, or phenyl groups enable tailored physicochemical and biological properties.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1,2,4-triazol-3-one 3-Cl-5-CF3-pyridinyl, 2,6-dimethylphenyl, 5-CH3 ~428.8 High lipophilicity (CF3, Cl), steric bulk (2,6-dimethylphenyl)
5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-methyl-4H-1,2,4-triazole-3-thiol 1,2,4-triazole 3-Cl-5-CF3-pyridinyl, 4-CH3, 3-SH ~366.7 Thiol group enhances reactivity; potential for covalent binding
(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone Pyrazole 3-Cl-5-CF3-pyridinyl, 4-Cl-phenyl ~413.6 Planar pyrazole core; dual CF3 and Cl substituents for electronic modulation
4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one Pyridazinone 3-CF3-phenyl, 4-Cl, 5-methylamino ~343.7 Pyridazinone backbone with hydrogen-bonding capacity (NH, C=O)

Key Observations:

Substituent Effects : The target compound’s 2,6-dimethylphenyl group distinguishes it from analogs like and , which feature smaller aryl or heteroaryl substituents. This steric difference may reduce binding flexibility but improve selectivity in target interactions.

Electron-Withdrawing Groups : All listed compounds include trifluoromethyl (CF3) and chloro (Cl) groups, which enhance resistance to oxidative metabolism and improve membrane permeability .

Core Heterocycle Variability: The triazolone core in the target compound contrasts with pyrazole () or pyridazinone () backbones, altering hydrogen-bonding capacity and ring strain.

Q & A

Q. What are the optimal synthetic routes for this triazolone derivative, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. Key steps include:

  • Pyridine-triazole coupling : Use of palladium-catalyzed cross-coupling for attaching the 3-chloro-5-(trifluoromethyl)pyridinyl group to the triazolone core .
  • Substituent introduction : Optimization of reaction time (8–12 hrs) and temperature (80–100°C) for dimethylphenyl and methyl group incorporation via nucleophilic substitution .
  • Yield improvement : Solvent selection (DMF or THF) and stoichiometric ratios (1:1.2 for triazole:pyridine derivatives) significantly affect yields (45–68%) .

Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Key Reference
Pyridine couplingPd(PPh₃)₄, DMF, 90°C52–68
Triazolone formationNH₄OAc, AcOH reflux45–58

Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what key spectral markers should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR : Prioritize signals for the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and pyridinyl protons (δ 8.2–8.8 ppm in ¹H) .
  • IR spectroscopy : Confirm carbonyl (C=O) stretching at 1680–1720 cm⁻¹ and triazole ring vibrations at 1450–1550 cm⁻¹ .
  • Mass spectrometry : Look for molecular ion peaks at m/z corresponding to [M+H]⁺ (calculated ~424 Da) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate environmental persistence and degradation pathways?

Methodological Answer: Use a tiered approach:

  • Laboratory studies : Assess hydrolysis (pH 3–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation) kinetics .
  • Field simulations : Monitor degradation in soil/water matrices using LC-MS/MS to identify metabolites (e.g., dechlorinated or oxidized derivatives) .
  • Ecotoxicity assays : Evaluate impacts on microbial populations via ATP luminescence assays .

Table 2: Key Degradation Parameters

ConditionHalf-Life (Days)Major Metabolite
pH 7, 25°C28–35Desmethyl-triazolone
UV light7–12Hydroxylated pyridine

Q. What methodologies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic profiling : Measure bioavailability via plasma protein binding assays and tissue distribution studies .
  • Metabolite screening : Compare in vitro hepatic microsome metabolism with in vivo metabolite profiles (LC-HRMS) .
  • Dose-response recalibration : Adjust in vitro concentrations to match in vivo effective plasma levels .

Q. Which computational modeling approaches predict reactivity and biological interactions?

Methodological Answer:

  • DFT calculations : Optimize molecular geometry and calculate frontier orbital energies (HOMO-LUMO) to predict electrophilic sites .
  • Molecular docking : Screen against cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
  • MD simulations : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) .

Table 3: Computational Predictions

ParameterValueBiological Relevance
LogP3.2 ± 0.3High membrane permeability
HOMO-LUMO gap4.8 eVSusceptibility to oxidation

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